molecular formula C20H35NO15 B11828561 blood group A trisaccharide

blood group A trisaccharide

Cat. No.: B11828561
M. Wt: 529.5 g/mol
InChI Key: HUMHYXGDUOGHTG-NCTIFWBYSA-N
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Description

Blood group A trisaccharide is a carbohydrate molecule that represents the minimal terminal fragment of all blood group A antigens. It plays a crucial role in blood cell recognition and blood group compatibility. The structure of this compound consists of a central β-galactose residue glycosylated with α-fucose at O-2 and α-galactosamine at O-3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of blood group A trisaccharide involves several steps, including the use of glycosyl donors and protecting groups to ensure stereoselective formation of the desired glycosidic bonds. One common method employs a 2-azido-2-deoxy-selenogalactoside glycosyl donor, which is protected with 3-O-benzoyl and 4,6-O-(di-tert-butylsilylene) groups. This approach allows for efficient and stereoselective α-glycosylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated glycan assembly techniques. These methods utilize solid-phase synthesis and enzymatic glycosylation to produce the trisaccharide in high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Blood group A trisaccharide undergoes various chemical reactions, including glycosylation, deprotection, and biotinylation. These reactions are essential for modifying the trisaccharide for use in biochemical studies and biomedical applications .

Common Reagents and Conditions

    Glycosylation: Utilizes glycosyl donors such as 2-azido-2-deoxy-selenogalactoside with protecting groups.

    Deprotection: Involves the removal of protecting groups using reagents like trifluoroacetic acid or hydrogenation.

    Biotinylation: Achieved using biotin derivatives and coupling agents.

Major Products Formed

The major products formed from these reactions include the fully deprotected this compound and its biotinylated derivatives, which are used in various biochemical assays .

Mechanism of Action

The mechanism of action of blood group A trisaccharide involves its interaction with specific antibodies and lectins. The trisaccharide’s structure allows it to bind to these proteins, facilitating blood cell recognition and compatibility. The molecular targets include antibodies against the A antigen, which are commercially available for use in various assays .

Comparison with Similar Compounds

Blood group A trisaccharide is unique due to its specific glycosylation pattern. Similar compounds include:

These compounds share structural similarities but differ in their specific glycosylation patterns, which determine their antigenic properties and biological functions .

Properties

Molecular Formula

C20H35NO15

Molecular Weight

529.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C20H35NO15/c1-5-10(25)14(29)15(30)20(32-5)36-17-16(12(27)8(4-23)33-18(17)31)35-19-9(21-6(2)24)13(28)11(26)7(3-22)34-19/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24)/t5-,7+,8+,9+,10+,11-,12-,13+,14+,15-,16-,17+,18+,19+,20-/m0/s1

InChI Key

HUMHYXGDUOGHTG-NCTIFWBYSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O

Origin of Product

United States

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